3-Bromo-2-cyclohexen-1-ol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

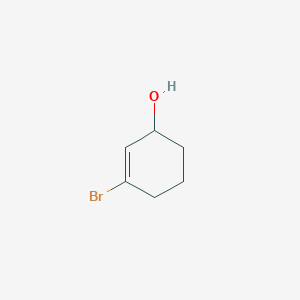

3-溴-2-环己烯-1-醇: 是一种有机化合物,其分子式为 C6H9BrO ,分子量为 177.042 g/mol 它是溴化的环己烯衍生物,其特征是环己烯环上存在一个溴原子和一个羟基。

准备方法

合成路线和反应条件: 3-溴-2-环己烯-1-醇可以通过多种方法合成。一种常见的方法是 2-环己烯-1-醇的溴化反应。反应通常使用溴 (Br2) 作为溴化剂,在四氯化碳 (CCl4) 或氯仿 (CHCl3) 等溶剂的存在下进行。 反应在室温下进行,产物通过蒸馏或重结晶纯化 .

工业生产方法: 虽然 3-溴-2-环己烯-1-醇的具体工业生产方法没有得到广泛的记载,但溴化和纯化的基本原理适用。工业规模的生产可能涉及优化反应条件,例如控制温度和压力,以确保产品的产率和纯度高。

化学反应分析

反应类型: 3-溴-2-环己烯-1-醇会发生多种化学反应,包括:

取代反应: 溴原子可以被其他亲核试剂取代,例如氢氧根离子 (OH-) 或胺 (NH2-),导致形成不同的衍生物。

氧化反应: 羟基可以被氧化形成酮或醛,具体取决于所使用的氧化剂。

还原反应: 该化合物可以被还原以去除溴原子,从而形成环己烯-1-醇.

常用试剂和条件:

取代: 氢氧化钠 (NaOH) 或氨 (NH3) 在水溶液或醇溶液中。

氧化: 高锰酸钾 (KMnO4) 或三氧化铬 (CrO3) 在酸性条件下。

还原: 氢化铝锂 (LiAlH4) 或氢气 (H2) 与钯催化剂 (Pd/C) 结合。

主要产物:

取代: 形成 2-环己烯-1-醇衍生物。

氧化: 形成 2-环己烯-1-酮或 2-环己烯-1-醛。

还原: 形成环己烯-1-醇.

科学研究应用

Organic Synthesis

Intermediate in Synthesis

3-Bromo-2-cyclohexen-1-ol serves as an important intermediate in the synthesis of more complex organic molecules. The presence of both the bromine atom and the hydroxyl group enhances its reactivity, facilitating various chemical transformations. Its unique structure allows for selective reactions that are valuable in synthetic organic chemistry.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Reference |

|---|---|---|

| Electrophilic Substitution | Reacts with nucleophiles due to bromine's electrophilic nature | |

| Grignard Reactions | Forms alcohols when reacted with Grignard reagents | |

| Coupling Reactions | Participates in cross-coupling reactions |

Pharmaceutical Development

Potential Drug Candidate

Research indicates that this compound has potential as a drug candidate due to its biological activity. Its structure may confer specific pharmacological properties that can be explored in drug design.

Case Study: Antioxidant Activity

A study investigated the antioxidant properties of compounds similar to this compound, revealing promising results in reducing oxidative stress markers in vitro. Such properties are crucial for developing therapeutic agents targeting oxidative stress-related diseases .

Biological Studies

Biotransformation Studies

Biotransformation studies have shown that this compound can be metabolized by specific enzymes, leading to the production of various metabolites with potential biological activities. For instance, enzyme-catalyzed reactions involving this compound have been linked to the formation of catechols, which are known for their antioxidant properties .

Table 2: Biotransformation Pathways

作用机制

3-溴-2-环己烯-1-醇的作用机制涉及其与各种分子靶点的反应性。环己烯环上的溴原子和羟基使其成为化学修饰的多功能化合物。它可以与酶和蛋白质相互作用,可能抑制它们的活性或改变它们的功能。 具体的分子途径和靶点取决于其使用的具体应用和环境 .

相似化合物的比较

类似化合物:

- 2-溴-2-环己烯-1-醇

- 3-溴-2-甲基-2-丙烯-1-醇

- 3-溴-2-丙烯-1-醇

- 1-甲基-3-环己烯-1-醇

- 4-苄基-1-甲基-2-环己烯-1-醇

比较: 3-溴-2-环己烯-1-醇因其在环己烯环上溴原子和羟基的特定位置而具有独特性。这种结构使其与类似物相比具有不同的反应性和特性。 例如,2-溴-2-环己烯-1-醇的溴原子位于不同的碳上,导致其化学行为和应用有所不同 .

生物活性

3-Bromo-2-cyclohexen-1-ol is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, including its potential applications in medicinal chemistry, toxicity profiles, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular attributes:

| Property | Value |

|---|---|

| Molecular Formula | C7H9BrO |

| Molecular Weight | 187.05 g/mol |

| Density | 1.23 g/cm³ |

| Boiling Point | 175 °C |

| Melting Point | Not available |

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. For example, studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays have shown that this compound can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress in cellular models. This activity is particularly relevant in the context of diseases where oxidative damage plays a critical role, such as cancer and neurodegenerative disorders.

Cytotoxicity and Safety Profile

While exploring the cytotoxic effects of this compound, studies have reported variable results depending on concentration and exposure time. For instance, at lower concentrations, it exhibits minimal cytotoxicity towards human cell lines, while higher concentrations can lead to significant cell death. This duality highlights the need for careful dosing in therapeutic applications.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry found that derivatives of cyclohexenols, including this compound, demonstrated potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains .

- Antioxidant Mechanism : In a study examining the antioxidant capacity of various cyclohexene derivatives, this compound was shown to inhibit lipid peroxidation significantly, indicating its potential use as a dietary supplement or pharmaceutical agent for oxidative stress-related conditions .

- Toxicological Assessment : Research conducted by the Society of Toxicology assessed the toxicity levels of cyclohexene derivatives, including this compound. The findings suggested that while some derivatives exhibited toxicity at high doses, this compound showed a relatively safer profile compared to others in the same class .

属性

IUPAC Name |

3-bromocyclohex-2-en-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO/c7-5-2-1-3-6(8)4-5/h4,6,8H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJHMYRCTYQIWSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C=C(C1)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。